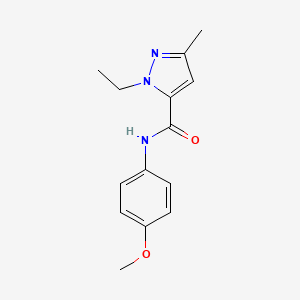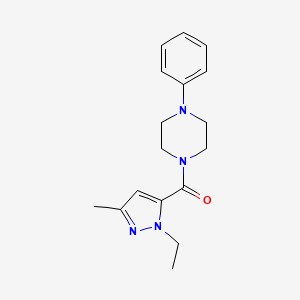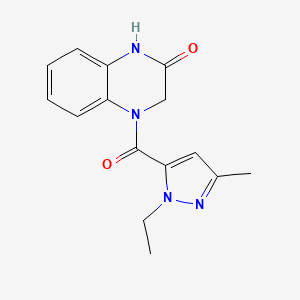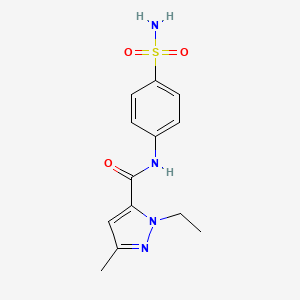
1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, also referred to as EMSPC, is a synthetic pyrazole carboxamide compound that has been used in a variety of scientific research applications. It has been used to investigate the molecular mechanisms of action of drugs and therapeutics, as well as to study biochemical and physiological effects.
Scientific Research Applications
EMSPC has been used by scientists in a variety of research applications. It has been used to investigate the molecular mechanisms of action of drugs and therapeutics, as well as to study biochemical and physiological effects. It has also been used to study the effects of drugs on the body and to develop novel drugs.
Mechanism of Action
EMSPC binds to the active site of enzymes, which are proteins that catalyze biochemical reactions. The binding of EMSPC to the active site of an enzyme triggers a conformational change in the enzyme, resulting in a conformational change in the active site. This conformational change alters the enzyme's catalytic activity and affects the biochemical reaction that the enzyme catalyzes.
Biochemical and Physiological Effects
EMSPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and therapeutics, resulting in an increase in the bioavailability of the drugs and therapeutics. It has also been found to affect the activity of enzymes involved in the synthesis of neurotransmitters, resulting in changes in neurotransmitter levels. In addition, EMSPC has been found to affect the activity of enzymes involved in the synthesis of hormones, resulting in changes in hormone levels.
Advantages and Limitations for Lab Experiments
One of the advantages of using EMSPC in lab experiments is that it is a synthetic compound, which means that it is easy to synthesize and can be obtained in large quantities. Furthermore, it is a highly soluble compound, which makes it easy to use in experiments. However, there are some limitations to using EMSPC in lab experiments. For example, it has been found to be toxic to some cells and can cause adverse side effects in some organisms.
Future Directions
The potential applications of EMSPC are vast and the possibilities for future research are numerous. One potential future direction is to investigate the effects of EMSPC on the activity of enzymes involved in the metabolism of drugs and therapeutics, as well as to study the effects of EMSPC on the synthesis of neurotransmitters and hormones. Additionally, further research could be conducted to investigate the potential therapeutic applications of EMSPC and to develop novel drugs based on EMSPC. Finally, research could be conducted to investigate the toxicity of EMSPC and to develop ways to reduce its toxicity.
Synthesis Methods
EMSPC can be synthesized by a two-step process. In the first step, 4-sulfamoylphenyl is reacted with ethylmagnesium bromide to form 1-ethyl-3-methyl-N-(4-sulfamoylphenyl). In the second step, the compound is reacted with ethyl pyrazole-5-carboxylate to form the desired product. The reaction is carried out in a solvent such as dichloromethane at room temperature.
properties
IUPAC Name |
2-ethyl-5-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-17-12(8-9(2)16-17)13(18)15-10-4-6-11(7-5-10)21(14,19)20/h4-8H,3H2,1-2H3,(H,15,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYBCHSWDWKCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



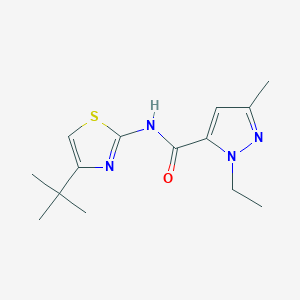
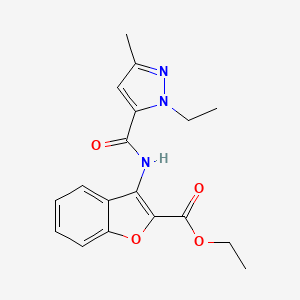

![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)

